
Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydrazino group, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester typically involves multiple steps:
Formation of the Hydrazino Group: This step involves the reaction of a suitable hydrazine derivative with a thioxomethyl compound under controlled conditions.
Introduction of the Propenylamino Group: This is achieved by reacting the intermediate with a propenylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the hydrazino group, converting it into different reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the hydrazino and propenylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or hydrazines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydrazino group is particularly useful for labeling and detection purposes.
Medicine
In medicine, the compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals.
Industry
In the industrial sector, the compound can be used as a solvent or as an intermediate in the production of dyes, coatings, and other materials.
Mecanismo De Acción
The mechanism by which Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester exerts its effects involves interactions with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. The propenylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: This compound has a similar ester functional group but lacks the hydrazino and propenylamino groups.
Propanoic acid, 2,2-dimethyl-, hexyl ester: This compound has a similar propanoic acid backbone but with different substituents.
Uniqueness
The uniqueness of Propanoic acid, 3-(2,2-dimethyl-1-((2-propenylamino)thioxomethyl)hydrazino)-, ethyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
96804-65-8 |
|---|---|
Fórmula molecular |
C11H21N3O2S |
Peso molecular |
259.37 g/mol |
Nombre IUPAC |
ethyl 3-[dimethylamino(prop-2-enylcarbamothioyl)amino]propanoate |
InChI |
InChI=1S/C11H21N3O2S/c1-5-8-12-11(17)14(13(3)4)9-7-10(15)16-6-2/h5H,1,6-9H2,2-4H3,(H,12,17) |
Clave InChI |
TYEWJMMRHAMOTG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C(=S)NCC=C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


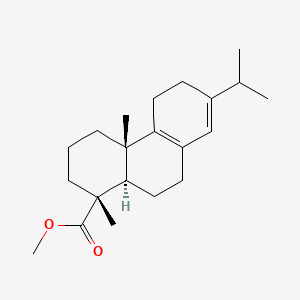




![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)
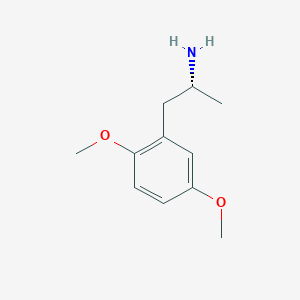
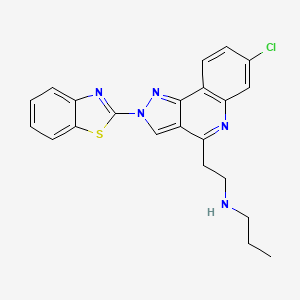


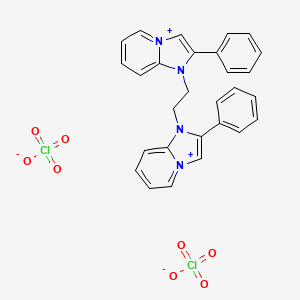

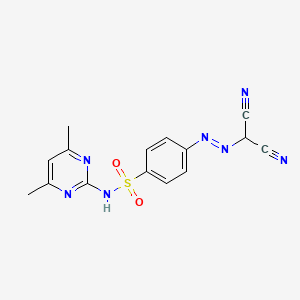
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
